molecular formula C10H13NO4 B063749 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid CAS No. 183149-83-9

2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid

Cat. No. B063749
M. Wt: 211.21 g/mol
InChI Key: VCBWBWAKTQSBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid, also known as DDB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DDB is a pyrrolidine-2,5-dione derivative, and it is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).

Scientific Research Applications

2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has been extensively studied for its potential applications in various fields such as diabetes, cancer, and inflammation. DPP-4 inhibitors, including 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid, have been shown to improve glucose metabolism and insulin sensitivity, making them potential candidates for the treatment of type 2 diabetes. 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.

Mechanism Of Action

2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid is a potent inhibitor of DPP-4, an enzyme that plays a critical role in glucose metabolism and insulin secretion. By inhibiting DPP-4, 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid increases the levels of incretin hormones, which in turn stimulates insulin secretion and lowers blood glucose levels. 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has also been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the NF-κB signaling pathway.

Biochemical And Physiological Effects

2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes. 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has also been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the NF-κB signaling pathway. However, further studies are needed to determine the exact biochemical and physiological effects of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid in lab experiments is its high potency and specificity for DPP-4 inhibition. 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has also been found to have low toxicity and good bioavailability. However, one of the limitations of using 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid. One direction is to further investigate the potential applications of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid in the treatment of diabetes, cancer, and inflammation. Another direction is to explore the use of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid in combination with other drugs for synergistic effects. Additionally, further studies are needed to determine the exact biochemical and physiological effects of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid and its potential side effects.

Synthesis Methods

The synthesis of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid involves the reaction of pyrrolidine-2,5-dione with butyl acrylate in the presence of a base catalyst. This reaction results in the formation of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid as a white solid with a high yield. The purity of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid can be improved by recrystallization from a suitable solvent.

properties

CAS RN

183149-83-9

Product Name

2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid

InChI

InChI=1S/C10H13NO4/c1-4-7(10(14)15)11-8(12)5(2)6(3)9(11)13/h7H,4H2,1-3H3,(H,14,15)

InChI Key

VCBWBWAKTQSBCA-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)N1C(=O)C(=C(C1=O)C)C

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=C(C1=O)C)C

synonyms

1H-Pyrrole-1-acetic acid, alpha-ethyl-2,5-dihydro-3,4-dimethyl-2,5-dioxo- (9CI)

Origin of Product

United States

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